Cas no 63640-41-5 (3,4,6-Tri-O-acetyl-L-glucal)
3,4,6-Tri-O-acetyl-L-glucal Chemical and Physical Properties
Names and Identifiers
-
- 3,4-6tri-o-acetyl-l-glucal
- TRI-O-ACETYL-L-GLUCAL
- SCHEMBL8602259
- (2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate
- L-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-, triacetate
- [(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
- LLPWGHLVUPBSLP-SDDRHHMPSA-N
- [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
- 63640-41-5
- (2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyldiacetate
- Oprea1_569728
- 3,4,6-Tri-O-acetyl-L-glucal
- W-203363
-
- Inchi: 1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1
- InChI Key: LLPWGHLVUPBSLP-SDDRHHMPSA-N
- SMILES: O1C=C[C@@H]([C@H]([C@@H]1COC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 272.08960285g/mol
- Monoisotopic Mass: 272.08960285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 88.1Ų
3,4,6-Tri-O-acetyl-L-glucal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD583118-1g |
(2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate |
63640-41-5 | 97% | 1g |
¥2884.0 | 2023-09-02 | |
| TRC | T206770-250mg |
3,4,6-Tri-O-acetyl-L-glucal |
63640-41-5 | 250mg |
$ 370.00 | 2022-06-03 | ||
| TRC | T206770-500mg |
3,4,6-Tri-O-acetyl-L-glucal |
63640-41-5 | 500mg |
$ 610.00 | 2022-06-03 | ||
| TRC | T206770-1000mg |
3,4,6-Tri-O-acetyl-L-glucal |
63640-41-5 | 1g |
$ 970.00 | 2022-06-03 | ||
| Chemenu | CM523268-1g |
(2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate |
63640-41-5 | 97% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A769013-1g |
(2S,3R,4S)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate |
63640-41-5 | 97% | 1g |
$420.00 | 2021-07-07 | |
| A2B Chem LLC | AI54185-250mg |
Tri-o-acetyl-l-glucal |
63640-41-5 | 250mg |
$644.00 | 2024-04-19 | ||
| A2B Chem LLC | AI54185-1g |
Tri-o-acetyl-l-glucal |
63640-41-5 | 1g |
$1082.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739655-1g |
(2s,3r,4s)-2-(Acetoxymethyl)-3,4-dihydro-2h-pyran-3,4-diyl diacetate |
63640-41-5 | 98% | 1g |
¥3822.00 | 2024-05-05 |
3,4,6-Tri-O-acetyl-L-glucal Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3,4,6-Tri-O-acetyl-L-glucal
3,4,6-Tri-O-Acetyl-L-Glucal: A Comprehensive Overview
3,4,6-Tri-O-Acetyl-L-Glucal (CAS No. 63640-41-5) is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of L-glucal, a rare aldohexose alcohol, which has gained attention due to its unique structural properties and potential applications in various scientific domains. The acetylation at the 3, 4, and 6 positions of the glucal backbone not only enhances its stability but also introduces novel functional groups that can be exploited for diverse purposes.
The synthesis of 3,4,6-Tri-O-Acetyl-L-Glucal involves a series of meticulous chemical reactions, including acetylation and purification steps. Recent advancements in stereochemistry and asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric purity, making it invaluable for studies in chiral recognition and catalysis. The compound's structure has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its spatial arrangement and intermolecular interactions.
One of the most promising applications of 3,4,6-Tri-O-Acetyl-L-Glucal lies in its role as a chiral auxiliary in organic synthesis. By temporarily modifying the molecule with acetyl groups, chemists can facilitate the construction of complex molecular architectures with high stereoselectivity. This approach has been successfully applied in the synthesis of bioactive compounds, including antibiotics and antiviral agents. Recent studies have demonstrated that this compound can serve as a versatile building block for constructing glycosides and other sugar-derived natural products.
In addition to its synthetic applications, 3,4,6-Tri-O-Acetyl-L-Glucal has shown potential in materials science. Its unique combination of hydroxyl and acetyl groups makes it an attractive candidate for designing functional polymers and biomaterials. Researchers have explored its use in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as temperature or pH. These materials hold promise for applications in drug delivery systems and sensors.
The biological activity of 3,4,6-Tri-O-Acetyl-L-Glucal has also been a subject of intense research. Studies have revealed that this compound exhibits moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Furthermore, its ability to interact with specific proteins and enzymes suggests potential applications in therapeutic interventions. Recent findings indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, opening new avenues for drug discovery.
From an environmental perspective, 3,4,6-Tri-O-Acetyl-L-Glucal has been investigated for its biodegradability and eco-friendly properties. Researchers have explored its use as a sustainable alternative to traditional chemical additives in industries such as agriculture and food processing. Its ability to degrade under natural conditions without leaving harmful residues makes it a promising candidate for green chemistry initiatives.
In conclusion, 3,4,6-Tri-O-Acetyl-L-Glucal (CAS No. 63640-41-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, continues to unlock new possibilities for its use in medicine, materials science, and environmental sustainability. As research on this compound progresses further, it is expected to play an increasingly important role in addressing some of the most pressing challenges in modern science.
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